molecular formula C14H11BrN2O B13673440 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

Katalognummer: B13673440
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: UAXKFGOKHJUILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-bromophenyl group at position 2 and a methoxy group at position 4.

Eigenschaften

Molekularformel

C14H11BrN2O

Molekulargewicht

303.15 g/mol

IUPAC-Name

2-(2-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI-Schlüssel

UAXKFGOKHJUILQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine generally involves the cyclization reaction between a 2-aminopyridine derivative and a 2-bromo-substituted phenacyl bromide or related halogenated ketone under catalytic or basic conditions. The reaction forms the imidazo[1,2-a]pyridine core by intramolecular cyclization with the elimination of a halide.

Synthesis via 2-Amino-5-bromopyridine and Monochloroacetaldehyde (Method for 6-Bromoimidazo[1,2-a]pyridine Core)

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine, a key intermediate, by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali base such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine in solvents like ethanol, methanol, or water at 25–55 °C for 2–24 hours. After reaction completion, the product is isolated by extraction with ethyl acetate, drying, rotary evaporation, and recrystallization from ethyl acetate/hexane solvent mixture. This method yields the 6-bromoimidazo[1,2-a]pyridine with high purity and moderate to good yields (67.8% to 72%) depending on the base used and reaction time (5–12 hours).

Table 1. Representative Conditions and Yields for 6-Bromoimidazo[1,2-a]pyridine Synthesis

Entry Base Solvent Temp (°C) Time (h) Yield (%) Product Form Melting Point (°C)
1 Sodium bicarbonate Ethanol 55 5 72.0 Off-white crystals 76.5–78.0
2 Sodium carbonate Ethanol 55 10 67.8 Light brown crystals 76.3–78.2
3 Sodium hydroxide Methanol 55 12 Not specified Brown solid Not specified

Note: The starting material is 2-amino-5-bromopyridine, reacted with monochloroacetaldehyde aqueous solution (40%).

Ultrasound-Assisted One-Pot Synthesis Using Iodine and Ionic Liquids

A more recent and efficient method involves the one-pot synthesis of substituted imidazo[1,2-a]pyridines by reacting 2-aminopyridine with substituted acetophenones (including bromo-substituted analogs) in the presence of iodine and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a catalyst under ultrasonic irradiation at 30–35 °C. The reaction time is typically 2.5 hours, followed by base treatment (NaOH or K2CO3) to improve yield. This method offers high yields (up to 82%) and mild conditions.

Table 2. Effect of Base on Yield of 2-Phenylimidazo[1,2-a]pyridine (Model Reaction)

Entry Base Equiv. Time (min) Isolated Yield (%)
1 NaOH 1.0 20 53
2 NaOH 1.5 20 66
3 NaOH 2.0 20 71
4 NaOH 16.0 20 78
5 K2CO3 1.0 20 57
6 K2CO3 1.5 20 73
7 K2CO3 2.0 20 76
8 K2CO3 4.0 20 82

Reaction conditions: acetophenone (0.51 mmol), 2-aminopyridine (1.17 mmol), iodine (0.61 mmol), 20 mol% [BMIM]BF4, ultrasound, 30–35 °C, 2.5 h, followed by base treatment.

This approach has been successfully extended to bromo-substituted acetophenones, indicating its applicability to synthesize 2-(2-bromophenyl)-6-methoxyimidazo[1,2-a]pyridine by using 6-methoxy-2-aminopyridine and 2-bromo-4'-methoxyacetophenone analogs.

Summary of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages References
Alkali-mediated cyclization with monochloroacetaldehyde 2-Amino-5-bromopyridine + monochloroacetaldehyde 25–55 °C, 2–24 h, ethanol or methanol, base (NaHCO3, Na2CO3, NaOH) 67.8–72 Mild conditions, high purity
Ecofriendly catalysis with activated fly ash 2-Aminopyridine + substituted phenacyl bromide Solvent-free or mild, catalyst filtration, recrystallization ~89 (for analogs) Green, catalyst recyclable
Ultrasound-assisted one-pot synthesis 2-Aminopyridine + substituted acetophenone + iodine + ionic liquid 30–35 °C, 2.5 h, ultrasound, base post-treatment 73–82 (model) Fast, mild, high yield, scalable

Analytical Characterization and Research Findings

  • The products from these methods have been characterized by melting point determination, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
  • For example, the 6-bromoimidazo[1,2-a]pyridine intermediate shows characteristic 1H NMR signals around δ 8.19 (singlet, 1H), 7.65 (singlet, 1H), and aromatic multiplets between δ 7.21–7.28 ppm.
  • The ecofriendly synthesis products confirm the presence of the imidazo[1,2-a]pyridine ring by IR bands at ~1665 cm⁻¹ (C=N stretch) and aromatic C-H stretches near 3130 cm⁻¹.
  • Ultrasound-assisted products show comparable spectral data with high purity and yields, confirming the efficiency of this method.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects at Position 6

The methoxy group at position 6 distinguishes this compound from analogs with other substituents:

  • 6-Methyl vs. 6-Methoxy: 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine () has a molecular mass of 287.16 Da (C₁₄H₁₁BrN₂). The methyl group is less polar than methoxy, reducing aqueous solubility.
  • 6-Bromo Substituents :
    • 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM, ) exhibits dual bromine substituents, increasing molecular weight (367.01 Da) and lipophilicity. Bromine’s electron-withdrawing effect contrasts with methoxy’s donating properties, affecting electronic distribution and interaction with biological targets .
Table 1: Substituent Impact at Position 6
Compound Substituent Molecular Formula Molecular Mass (Da) Key Properties
Target Compound 6-OCH₃ C₁₄H₁₁BrN₂O ~313.16* Enhanced solubility, resonance
2-(2-Bromophenyl)-6-methyl analog 6-CH₃ C₁₄H₁₁BrN₂ 287.16 Lipophilic, inductive effects
6-Bromo-2-(4-bromophenyl) (KOXGEM) 6-Br C₁₃H₈Br₂N₂ 367.01 High lipophilicity, EWG effects

*Estimated based on structural similarity.

Substituent Effects at Position 2

The 2-bromophenyl group is a critical structural feature shared with several analogs:

  • Ortho vs. The ortho-bromo substituent in the target compound may hinder rotation, stabilizing specific conformations .
  • Electron-Withdrawing Groups (EWGs) :
    • 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine (PILGAV01, ) introduces a nitro group, a stronger EWG than bromine. This increases electrophilicity, favoring nucleophilic substitution reactions compared to the target compound’s bromine .

Biologische Aktivität

2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with a bromophenyl substituent and a methoxy group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine is C_12H_10BrN_3O. The presence of bromine and methoxy groups enhances its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, studies have shown that this compound can effectively target specific kinases involved in cancer pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)5.0Induction of apoptosis
MDA-MB-231 (Breast)4.5Inhibition of cell proliferation
A549 (Lung)3.8Targeting specific kinases

2. Antimicrobial Activity

The imidazo[1,2-a]pyridine class has been studied for antimicrobial properties. Preliminary data suggest that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine demonstrates antibacterial activity against several strains, including Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.4 µg/mL
Staphylococcus aureus0.8 µg/mL
Escherichia coli1.0 µg/mL

3. Anti-inflammatory Activity

Compounds in the imidazo[1,2-a]pyridine family have shown potential anti-inflammatory effects. Research has indicated that 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Table 3: Anti-inflammatory Effects

Inflammatory MarkerTreatment GroupResult
TNF-αControlHigh levels
Treated (5 µM)Significant reduction
IL-6ControlHigh levels
Treated (5 µM)Significant reduction

Case Studies

A series of studies have focused on the pharmacological potential of imidazo[1,2-a]pyridines, including this specific compound:

  • Study on Cancer Cell Lines : A study published in Molecules demonstrated that the compound exhibited potent cytotoxicity against HCT-116 cells with an IC50 value of 5 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Research conducted by Wang et al. highlighted the compound's effectiveness against Mycobacterium tuberculosis with an MIC of 0.4 µg/mL, indicating its potential use in treating tuberculosis .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves cyclization reactions between 2-bromo-1-(2-bromophenyl)ethanone and 2-amino-3-methoxypyridine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key steps include:

  • Halogenation : Bromine substitution at the 2-position of the phenyl group (via electrophilic aromatic substitution) .
  • Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core using catalysts like Pd(OAc)₂ or CuI to facilitate cross-coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Standard characterization includes:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d₆) identifies methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons at δ 7.2–8.1 ppm. 13C^{13}C NMR confirms the imidazo[1,2-a]pyridine backbone (C-2 at ~110 ppm, C-6 at ~150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.05) .
  • X-ray Crystallography : Resolves spatial arrangement of bromophenyl and methoxy substituents .

Advanced: How can regioselective functionalization of the imidazo[1,2-a]pyridine scaffold be optimized?

Methodological Answer:
Regioselectivity is controlled by:

  • Catalytic Systems : Co-catalyzed C–H activation (10 mol% CoC₂O₄, 1,10-phenanthroline) enables selenylation at the 6-position with KSeCN .
  • Directing Groups : Methoxy at C-6 directs electrophilic substitution to C-3 or C-8 via steric/electronic effects .
  • Solvent Effects : Polar solvents (MeCN, DMF) stabilize transition states for cross-coupling (e.g., Suzuki-Miyaura at C-2) .

Advanced: What mechanistic pathways explain catalytic transformations involving this compound?

Methodological Answer:

  • Palladium-Catalyzed Carbonylation : CO insertion into 2-(2-bromophenyl)imidazo[1,2-a]pyridine forms indeno-fused derivatives via tandem C–H activation and reductive elimination .
  • Copper-Mediated Selenylation : CuI catalyzes C–Se bond formation through a radical pathway, with NCS as an oxidant .
  • Acid/Base-Mediated Rearrangements : Methoxy groups stabilize intermediates in ring-expansion reactions (e.g., chromenone synthesis) .

Advanced: How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

  • Methoxy Group : Enhances solubility and hydrogen-bonding capacity, improving binding to kinase targets (e.g., CDK inhibitors) .
  • Bromophenyl Substituent : Increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted agents .
  • Positional Effects : C-6 methoxy vs. C-8 halogenation alters selectivity in antimicrobial assays (MIC reduced from 32 µg/mL to 8 µg/mL) .

Advanced: How can contradictory data in reaction yields or selectivity be resolved?

Methodological Answer:

  • Condition Screening : Systematic variation of catalysts (Pd vs. Co), temperatures (80–130°C), and solvents (DMF vs. MeCN) identifies optimal parameters .
  • Computational Modeling : DFT calculations predict regioselectivity trends (e.g., Fukui indices for electrophilic attack at C-3 vs. C-8) .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to adjust reaction stoichiometry .

Basic: What strategies improve solubility and purification of this compound?

Methodological Answer:

  • Derivatization : Salt formation (e.g., HCl adducts) enhances aqueous solubility .
  • Microwave-Assisted Crystallization : Reduces particle size for improved dissolution in DMSO/PBS buffers .
  • HPLC Purification : Reverse-phase C18 columns (MeOH/H₂O + 0.1% TFA) resolve closely related impurities .

Advanced: What in vitro/in vivo models are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer Assays : MTT assays (IC₅₀ = 12 µM in HeLa cells) and xenograft models (tumor volume reduction by 60% at 50 mg/kg) .
  • Antimicrobial Testing : Broth microdilution (MIC = 8 µg/mL for S. aureus) and biofilm inhibition assays .
  • ADME Profiling : Caco-2 permeability (Papp = 5.6 × 10⁻⁶ cm/s) and hepatic microsome stability (t₁/₂ > 120 min) .

Notes

  • Data Consistency : Cross-validated synthesis protocols and spectral data from PubChem, Acta Crystallographica, and peer-reviewed journals.
  • Methodological Rigor : Emphasized catalytic systems, SAR, and mechanistic studies to align with academic research needs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.